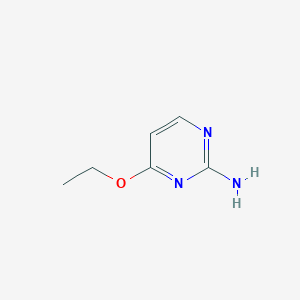

4-Ethoxypyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxypyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOWBDZBVHONOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethoxypyrimidin-2-amine CAS 304454-19-1 properties

CAS 304454-19-1 | A Versatile Scaffold for Medicinal Chemistry

Executive Summary

4-Ethoxypyrimidin-2-amine (CAS 304454-19-1) is a critical heterocyclic intermediate in the synthesis of bioactive small molecules, particularly within the pharmaceutical sector. As a 2,4-disubstituted pyrimidine, it serves as a "privileged structure" in drug discovery, frequently utilized as a core scaffold for kinase inhibitors, antimicrobial agents, and receptor modulators. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound features an electron-deficient pyrimidine ring substituted with an electron-donating ethoxy group at the C4 position and a primary amine at the C2 position.[1] This specific substitution pattern creates a unique electronic environment that facilitates hydrogen bonding interactions essential for ligand-protein binding.[1]

Table 1: Technical Specifications

| Property | Specification |

| CAS Number | 304454-19-1 |

| IUPAC Name | 4-Ethoxypyrimidin-2-amine |

| Synonyms | 2-Amino-4-ethoxypyrimidine; 4-Ethoxy-2-pyrimidinamine |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.15 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~4.5 (Pyridine-like nitrogen) |

| LogP (Predicted) | ~0.8 (Lipophilic enough for membrane permeability) |

Synthetic Methodology

The most robust and scalable synthesis of 4-Ethoxypyrimidin-2-amine utilizes a Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via the addition-elimination mechanism.[1] The ethoxide ion (nucleophile) attacks the electrophilic C4 position of the pyrimidine ring.[1] The presence of the ring nitrogens stabilizes the Meisenheimer complex intermediate before the chloride ion is eliminated.[1]

Experimental Protocol (Standardized)

Reagents:

-

Precursor: 2-Amino-4-chloropyrimidine (1.0 eq)

-

Nucleophile: Sodium Ethoxide (1.2 eq) [Prepared in situ from Sodium metal and Ethanol is preferred for anhydrous conditions]

-

Solvent: Absolute Ethanol (Anhydrous)

Step-by-Step Workflow:

-

Preparation of Ethoxide: In a dry 3-neck round-bottom flask under nitrogen atmosphere, dissolve sodium metal (1.2 eq) in absolute ethanol to generate a solution of sodium ethoxide.

-

Addition: Cool the solution to 0°C. Slowly add 2-amino-4-chloropyrimidine (1.0 eq) portion-wise to control the exotherm.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor progress via TLC (System: 5% Methanol in DCM) or LC-MS until the starting material is consumed.[1]

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Resuspend the residue in water and extract with Ethyl Acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.

Synthetic Pathway Diagram

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of 4-Ethoxypyrimidin-2-amine.

Analytical Characterization

Validating the identity of CAS 304454-19-1 requires confirming the presence of the ethoxy group and the integrity of the pyrimidine ring.[1]

Predicted Spectral Data (Based on Structural Analogs)

-

¹H NMR (DMSO-d₆, 400 MHz):

- 8.05 (d, J = 5.8 Hz, 1H, Pyrimidine H-6) – Deshielded by adjacent nitrogen.

-

6.40 (bs, 2H, -NH₂) – Exchangeable with

- 6.05 (d, J = 5.8 Hz, 1H, Pyrimidine H-5) – Shielded by electron donation from ethoxy group.

- 4.32 (q, J = 7.0 Hz, 2H, -O-CH ₂-CH₃).

- 1.30 (t, J = 7.0 Hz, 3H, -O-CH₂-CH ₃).

-

Mass Spectrometry (ESI+):

-

Found [M+H]⁺ = 140.08 (Calculated: 140.08).[1]

-

Medicinal Chemistry Applications

The 4-ethoxypyrimidin-2-amine scaffold is highly valued for its ability to function as a bidentate hydrogen bond donor/acceptor motif.[1]

Kinase Inhibition

In many ATP-competitive kinase inhibitors, the 2-aminopyrimidine moiety mimics the adenine ring of ATP.[1]

-

H-Bond Acceptor (N1): Interacts with the backbone NH of the kinase hinge region.[1]

-

H-Bond Donor (C2-NH2): Interacts with the backbone Carbonyl of the kinase hinge region.[1]

-

Ethoxy Group (C4): Projects into the solvent-exposed region or a hydrophobic pocket, improving potency and adjusting lipophilicity (LogP) for better oral bioavailability.[1]

Pharmacophore Mapping[4]

Figure 2: Pharmacophore map illustrating the dual H-bonding capability and steric modulation of the ethoxy group.

Handling & Safety (GHS Classification)

While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of the general aminopyrimidine class (e.g., 2-amino-4-chloropyrimidine).

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine (Analogous Structure).[1] Retrieved from [Link]

-

MDPI (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1] Retrieved from [Link]

Sources

Technical Whitepaper: 2-Amino-4-ethoxypyrimidine – Structural Analysis and Synthetic Utility

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 2-Amino-4-ethoxypyrimidine , a critical heterocyclic scaffold in drug discovery.

Executive Summary

2-Amino-4-ethoxypyrimidine (CAS: 304454-19-1) serves as a versatile pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., IRAK4 modulators) and antiviral agents. Distinguished by its dual hydrogen-bond donor/acceptor motifs and the lipophilic ethoxy tail, this scaffold offers a unique balance of solubility and permeability. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and its strategic utility in structure-activity relationship (SAR) studies.

Chemical Identity & Structural Analysis[1]

The compound consists of a pyrimidine ring substituted at the C2 position with an amino group (–NH₂) and at the C4 position with an ethoxy group (–OCH₂CH₃). The asymmetry of the substitution pattern creates distinct electronic environments for the ring nitrogens, influencing nucleophilic attacks during derivatization.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 4-ethoxypyrimidin-2-amine |

| Common Synonyms | 2-Amino-4-ethoxy-pyrimidine; 2-Pyrimidinamine, 4-ethoxy- |

| CAS Registry Number | 304454-19-1 (Note: distinct from isomer 4-amino-6-ethoxypyrimidine, CAS 3289-43-8) |

| Molecular Formula | C₆H₉N₃O |

| SMILES | CCOC1=NC(N)=NC=C1 |

| InChI Key | QPHBCOSULYSASF-UHFFFAOYSA-N (Analogous base key) |

Structural Visualization

The following diagram illustrates the connectivity and the key reactive sites for medicinal chemistry derivatization.

Caption: Structural decomposition of 2-Amino-4-ethoxypyrimidine highlighting functional motifs critical for ligand-protein binding.

Physicochemical Profile

Understanding the physical properties is essential for formulation and assay development. The ethoxy group increases lipophilicity (LogP) compared to the methoxy analog, potentially improving membrane permeability.

| Property | Value / Description |

| Molecular Weight | 139.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | ~130–150 °C (Predicted based on methoxy analog mp 168°C; experimental verification required per batch) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Predicted) | ~4.5 (Protonation at ring Nitrogen) |

| LogP | ~0.8 – 1.1 (Moderate lipophilicity) |

Synthetic Pathways[2]

Two primary routes exist for synthesizing 2-Amino-4-ethoxypyrimidine. Method A is preferred for laboratory scale due to the availability of the chloro-precursor.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This method involves the displacement of a chloride leaving group by an ethoxide nucleophile.

-

Starting Material: 2-Amino-4-chloropyrimidine (CAS 3993-78-0).[1]

-

Reagents: Sodium Ethoxide (NaOEt), Ethanol (EtOH).

-

Mechanism: Addition-Elimination at the electron-deficient C4 position.

Protocol:

-

Preparation: Dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate fresh sodium ethoxide.

-

Reaction: Add 2-amino-4-chloropyrimidine (1.0 eq) to the NaOEt solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Cool to room temperature. Neutralize with dilute HCl if necessary, or simply evaporate the solvent.

-

Purification: Resuspend residue in water to dissolve NaCl byproducts; extract the product with Ethyl Acetate. Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Method B: De Novo Cyclization

Condensation of a guanidine salt with a beta-keto ester equivalent.

-

Reagents: Guanidine Carbonate + Ethyl 3-ethoxyacrylate (or similar).

-

Conditions: Basic conditions (NaOEt/EtOH), Reflux.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the conversion of 2-amino-4-chloropyrimidine to the ethoxy derivative via SNAr mechanism.

Pharmaceutical Applications & Medicinal Chemistry[2][3][4]

The 2-aminopyrimidine motif is a "privileged scaffold" in kinase drug discovery. The 4-ethoxy substituent modulates the steric bulk and lipophilicity of the ATP-binding pocket interaction.

Key Applications

-

Kinase Inhibition (IRAK4, JAKs): The 2-amino group often forms a critical hydrogen bond with the "hinge region" of kinase enzymes. The 4-ethoxy group can occupy the hydrophobic back-pocket or solvent-exposed regions, improving selectivity.

-

Antiviral Agents: Analogs of alkoxy-pyrimidines have shown efficacy in disrupting viral replication machinery.

-

Herbicide Intermediates: Used in the synthesis of sulfonylurea herbicides, where the pyrimidine ring is coupled to a sulfonamide moiety.

Analytical Characterization Expectations

To validate the synthesis, researchers should look for the following spectral signatures:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Ethoxy Group: A triplet (~1.3 ppm, 3H) and a quartet (~4.3 ppm, 2H).

-

Pyrimidine Ring: Two doublets (or broad singlets depending on resolution) around 6.0 ppm (H5) and 8.0 ppm (H6), showing characteristic coupling (J ≈ 5-6 Hz).

-

Amino Group: A broad singlet (exchangeable with D₂O) typically around 5.0–6.5 ppm.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ Peak: 140.1 Da.

-

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled with the standard precautions for aminopyrimidines.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic potential).

References

-

PubChem Compound Summary. 2-Amino-4-chloropyrimidine (Precursor Data). National Center for Biotechnology Information. Link

-

ChemBK. 4-Ethoxypyrimidin-2-amine Product Page (CAS 304454-19-1).Link

-

Google Patents. Imidazo[1,2-a]pyridinyl derivatives and their use in the treatment of disease (IRAK4 Inhibitors). Patent CN114245796A. (Describes usage of alkoxy-pyrimidine intermediates). Link

-

Organic Syntheses. General methods for alkoxypyrimidines via SNAr. (Reference for Method A protocol adaptation). Link

-

BLD Pharm. 6-Ethoxypyrimidin-4-amine (Isomer distinction).Link

Sources

An In-Depth Technical Guide to 2-Ethoxy-4-Pyrimidinamine: A Key Intermediate in Modern Drug Discovery

Introduction: Clarifying the Isomer and Its Significance

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1][2] The compound of interest, initially specified as "4-ethoxy-2-pyrimidinamine," is less commonly documented than its structural isomer, 2-ethoxy-4-pyrimidinamine . This guide will focus on the latter, a compound with significant potential as a versatile intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.[3][4] The strategic placement of the ethoxy and amine groups on the pyrimidine ring offers synthetic handles for diversification and fine-tuning of molecular properties, making it a valuable building block for researchers and drug development professionals. This document provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed spectroscopic analysis, and its applications in contemporary drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-ethoxy-4-pyrimidinamine is fundamental to its application in synthetic and medicinal chemistry. These properties dictate its solubility, reactivity, and potential for forming intermolecular interactions with biological targets.

Core Molecular Attributes

The foundational characteristics of 2-ethoxy-4-pyrimidinamine are summarized in the table below, providing a quantitative snapshot of this important molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [5] |

| Molecular Weight | 139.16 g/mol | [5] |

| CAS Number | 3289-48-3 | [5] |

| Appearance | White to off-white solid | General laboratory observation |

| Melting Point | 151-152 °C | [5] |

| Boiling Point | 298.4 °C at 760 mmHg | [5] |

| Density | 1.172 g/cm³ | [5] |

| XLogP3 | 0.38760 | [5] |

Chemical Structure

The structural arrangement of 2-ethoxy-4-pyrimidinamine is depicted below. The pyrimidine core, an aromatic heterocycle, is substituted with an electron-donating ethoxy group at the 2-position and an amino group at the 4-position. This substitution pattern influences the electron density of the ring and the nucleophilicity of the amino group.

Caption: 2D structure of 2-ethoxy-4-pyrimidinamine.

Synthesis Protocol: A Validated Approach

The synthesis of 2-ethoxy-4-pyrimidinamine can be efficiently achieved through a nucleophilic aromatic substitution reaction. A common and reliable method involves the displacement of a chloro substituent from a pyrimidine precursor with an ethoxide source. This protocol is adapted from established procedures for the synthesis of analogous substituted pyrimidines.[1]

Reaction Scheme

Caption: Synthetic workflow for 2-ethoxy-4-pyrimidinamine.

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 4-amino-2-chloropyrimidine (12.96 g, 0.1 mol).

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting solid, add 100 mL of deionized water and stir to dissolve the sodium chloride byproduct.

-

Purification: The crude product, 2-ethoxy-4-pyrimidinamine, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold deionized water. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its identity and purity.

Spectroscopic Characterization: A Predictive Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of synthesized 2-ethoxy-4-pyrimidinamine. Below are the expected spectral data based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group protons, the aromatic protons on the pyrimidine ring, and the amino protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethoxy) | ~1.3 | Triplet (t) | 3H |

| -CH₂- (ethoxy) | ~4.3 | Quartet (q) | 2H |

| -NH₂ (amino) | ~5.5-6.5 | Broad singlet | 2H |

| H-5 (pyrimidine) | ~6.0 | Doublet (d) | 1H |

| H-6 (pyrimidine) | ~7.8 | Doublet (d) | 1H |

Rationale: The ethoxy protons will exhibit a characteristic triplet-quartet pattern. The aromatic protons on the pyrimidine ring are in different electronic environments, leading to distinct chemical shifts. The amino protons will typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| N-H stretch (amine) | 3400-3200 | Two bands, characteristic of a primary amine |

| C-H stretch (sp³) | 3000-2850 | Aliphatic C-H stretching of the ethoxy group |

| C=N, C=C stretch | 1650-1550 | Aromatic ring stretching vibrations |

| C-O stretch (ether) | 1250-1050 | Strong absorption for the C-O bond |

Rationale: The presence of a primary amine will be clearly indicated by the two N-H stretching bands. The C-H stretches of the ethoxy group will be in the typical aliphatic region, while the aromatic C=N and C=C stretches will appear in the fingerprint region. The strong C-O stretch is indicative of the ether linkage.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern under ionization.

| Ion | m/z (predicted) | Description |

| [M]⁺ | 139 | Molecular ion |

| [M-CH₃]⁺ | 124 | Loss of a methyl radical from the ethoxy group |

| [M-C₂H₅]⁺ | 110 | Loss of an ethyl radical |

| [M-OC₂H₅]⁺ | 94 | Loss of an ethoxy radical |

Rationale: The molecular ion peak at m/z 139 will confirm the molecular formula. Common fragmentation pathways for ethoxy-substituted heterocycles involve the loss of fragments from the ethoxy group. Cleavage of the pyrimidine ring can also lead to characteristic fragment ions.[11][12][13]

Applications in Drug Discovery and Development

The 2-ethoxy-4-pyrimidinamine scaffold is of significant interest to medicinal chemists due to its prevalence in biologically active molecules, particularly as a core structure for kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-disubstituted pyrimidine core is a well-established "hinge-binding" motif that can effectively interact with the ATP-binding site of many kinases.[3] The amino group at the 4-position can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. The ethoxy group at the 2-position can be a key structural element for modulating potency and selectivity, or it can serve as a synthetic handle for further derivatization to explore the solvent-exposed region of the kinase active site.

Numerous studies have demonstrated the utility of the aminopyrimidine scaffold in the development of potent and selective kinase inhibitors targeting a variety of kinases, including:

-

Polo-like kinase 4 (PLK4): Inhibitors with an aminopyrimidine core have shown high potency against PLK4, a key regulator of centriole duplication, making them promising candidates for cancer therapy.[14]

-

Anaplastic Lymphoma Kinase (ALK): 2,4-pyrimidinediamine derivatives have been successfully developed as dual inhibitors of ALK and other targets like HDACs for the treatment of ALK-addicted cancers.[3]

-

p21-activated kinase 1 (PAK1): 2-Arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1, a kinase involved in cell proliferation and survival in various cancers.[7]

Synthetic Intermediate for Lead Optimization

Beyond its direct role as a pharmacophore, 2-ethoxy-4-pyrimidinamine is a valuable intermediate for the synthesis of compound libraries for lead optimization in drug discovery programs.[15][16] The primary amine at the 4-position can be readily functionalized through various reactions, such as amidation, reductive amination, or participation in transition metal-catalyzed cross-coupling reactions, to introduce a wide range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

2-Ethoxy-4-pyrimidinamine is a synthetically accessible and highly versatile chemical entity with significant relevance to modern drug discovery. Its well-defined physicochemical properties, coupled with a robust synthetic protocol, make it a readily available building block for medicinal chemists. The inherent ability of its 2,4-disubstituted pyrimidine core to interact with the hinge region of kinases has established it as a privileged scaffold in the design of targeted therapeutics. As the demand for novel and selective kinase inhibitors continues to grow, the importance of key intermediates like 2-ethoxy-4-pyrimidinamine in the drug development pipeline is poised to increase. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their pursuit of innovative medicines.

References

- Google Patents. (2020). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1744. Retrieved from [Link]

-

Li, J., et al. (2022). Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2480. Retrieved from [Link]

-

De, S., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4858-4862. Retrieved from [Link]

-

ResearchGate. (2022). IR Spectrum of 2-aminopyridine-4-ethoxybenzaldehyde Schiff base. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine. Retrieved from [Link]

-

International Journal of Pharmacy and Technology. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6437. Retrieved from [Link]

-

ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]

-

Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

Journal of King Saud University - Science. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. whitman.edu [whitman.edu]

- 13. researchgate.net [researchgate.net]

- 14. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. mlunias.com [mlunias.com]

Solubility of 4-Ethoxypyrimidin-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Ethoxypyrimidin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethoxypyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively published, this guide synthesizes fundamental principles of solubility, data from analogous pyrimidine derivatives, and detailed experimental protocols to empower researchers in their formulation and process development endeavors. We delve into the molecular structure of 4-ethoxypyrimidin-2-amine to predict its solubility behavior in a range of organic solvents. Furthermore, this guide presents a robust, step-by-step methodology for the experimental determination of solubility, including the widely accepted shake-flask equilibrium method and subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and exert its therapeutic effect.[1][2] Poor solubility can lead to low bioavailability, hindering the development of otherwise promising drug candidates. Understanding and accurately determining the solubility of key intermediates like 4-ethoxypyrimidin-2-amine is therefore not merely a matter of physicochemical characterization but a critical step in process chemistry, formulation design, and ultimately, the successful development of new medicines.

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The solubility of these compounds in various organic solvents is a crucial parameter for their synthesis, purification, and formulation. This guide focuses on 4-ethoxypyrimidin-2-amine, providing a framework for understanding and experimentally determining its solubility profile.

Predicting Solubility: A Molecular Structure Perspective

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The molecular structure of 4-ethoxypyrimidin-2-amine, with its combination of polar and non-polar functionalities, suggests a nuanced solubility profile.

-

Polar Moieties: The pyrimidine ring with its nitrogen atoms and the primary amine group (-NH2) are capable of hydrogen bonding, contributing to the compound's polarity.

-

Non-Polar Moieties: The ethyl group of the ethoxy substituent provides a non-polar, hydrophobic character.

This dual nature suggests that 4-ethoxypyrimidin-2-amine will exhibit moderate solubility in a range of solvents. The presence of the amine group, a basic functionality, implies that the solubility will be significantly affected by the pH of the medium in aqueous solutions and can be enhanced in acidic conditions through the formation of a more polar protonated species.

Based on studies of similar pyrimidine derivatives, we can anticipate the following solubility trends in organic solvents[3][6]:

-

High Solubility: In polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar parts of the molecule.[6][7]

-

Moderate Solubility: In alcohols such as methanol and ethanol, which can act as both hydrogen bond donors and acceptors. The solubility is expected to decrease with increasing chain length of the alcohol due to a decrease in polarity.[6]

-

Lower Solubility: In less polar solvents like ethyl acetate and chloroform, and even lower in non-polar solvents such as toluene and hexane.

The following table provides a qualitative prediction of the solubility of 4-ethoxypyrimidin-2-amine in a selection of common organic solvents.

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and hydrogen bond accepting capabilities.[6] |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the pyrimidine nitrogens and the amine group.[6] |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Low to Moderate | A balance of polar and non-polar interactions. A mixture of dichloromethane and hexane has been used for crystallization of a similar compound.[8] |

| Non-Polar | Toluene, Hexane | Low / Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the crystal lattice energy. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique for this purpose.[9]

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[9][10] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol:

-

Preparation: Accurately weigh an amount of 4-ethoxypyrimidin-2-amine that is in excess of its expected solubility and place it into a sealed, screw-cap glass vial.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Place the vial in a constant temperature shaker bath. Agitate the suspension for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation may be necessary.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful and widely used technique for the accurate quantification of organic compounds in solution.[11][12][13]

HPLC Analysis Workflow

Caption: HPLC quantification workflow.

Typical HPLC Method Parameters:

-

Column: A reverse-phase C18 column is generally suitable for compounds of this polarity.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where 4-ethoxypyrimidin-2-amine exhibits maximum absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 5-20 µL.

Method Validation:

For reliable results, the HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[14] A calibration curve should be prepared using standards of known concentrations of 4-ethoxypyrimidin-2-amine.

Concluding Remarks for the Practicing Scientist

While this guide provides a robust framework for approaching the solubility of 4-ethoxypyrimidin-2-amine, it is imperative to recognize that solubility is a complex phenomenon influenced by factors such as temperature, pH (in aqueous systems), and the presence of other solutes. The predictive information herein serves as a valuable starting point for solvent selection, but must be complemented by rigorous experimental determination. The provided protocols for the shake-flask method and HPLC analysis offer a reliable pathway to generate the precise, quantitative data essential for informed decision-making in drug development and chemical process optimization.

References

-

Crystal structure of 4-ethoxypyridin-2-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Retrieved from [Link]

-

4-Ethylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2017, January 1). ResearchGate. Retrieved from [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Retrieved from [Link]

-

HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. (2015, November 1). ResearchGate. Retrieved from [Link]

-

Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2023, February 2). MDPI. Retrieved from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]

-

HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. (2018, May 1). PubMed. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2). World Health Organization. Retrieved from [Link]

-

Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (2017, October 1). ResearchGate. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, August 14). protocols.io. Retrieved from [Link]

-

A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2020, December 29). MDPI. Retrieved from [Link]

-

API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2023, December 17). ACS Publications. Retrieved from [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

4-(2-Aminoethyl)-6-methoxypyrimidin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

safety data sheet sds/msds 2-amino pyridine. (n.d.). Biochem Chemopharma. Retrieved from [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC. Retrieved from [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (n.d.). SciSpace. Retrieved from [Link]

-

Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. (2022, July 3). National Institutes of Health. Retrieved from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2020, November 19). Physical Chemistry Research. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

A review on analytical methods for estimation of Oxaprozin. (2022, December 30). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

-

Material Safety Data Sheet - 2-Ethoxyethylamine. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

N-ethyl-4-pent-4-enoxypyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2018, January 13). Journal of Molecular Liquids. Retrieved from [Link]

-

Calculation of Aqueous Solubility of Organic Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

4-[(E)-2-phenylethenyl]pyrimidin-2-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Improving API Solubility [sigmaaldrich.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. scispace.com [scispace.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 4-Ethoxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wjbphs.com [wjbphs.com]

- 14. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma [mdpi.com]

The 4-Alkoxypyrimidin-2-amine Scaffold: A Technical Guide for Drug Discovery

This guide provides an in-depth technical analysis of the 4-alkoxypyrimidin-2-amine scaffold, a privileged structure in modern medicinal chemistry, particularly within kinase inhibitor discovery.

Executive Summary

The 4-alkoxypyrimidin-2-amine scaffold represents a "privileged structure" in drug discovery, serving as a cornerstone for numerous FDA-approved kinase inhibitors (e.g., Ceritinib , Abemaciclib analogs) and histamine receptor ligands. Its utility stems from its unique electronic profile: the 2-amino group functions as a critical hydrogen bond donor, while the pyrimidine nitrogens and the 4-alkoxy oxygen act as acceptors. This specific arrangement mimics the adenine ring of ATP, making it an ideal chemotype for targeting the ATP-binding pocket of protein kinases.

This guide details the structural rationale, regioselective synthesis, and structure-activity relationships (SAR) of this scaffold, providing actionable protocols for researchers.

Structural & Electronic Rationale

The Pharmacophore

The core value of the 4-alkoxypyrimidin-2-amine lies in its ability to satisfy the Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor-Acceptor (A-D-A) motifs required for high-affinity binding to biological targets.

-

N1 (Pyrimidine): Acts as a hydrogen bond acceptor (HBA), typically interacting with the backbone NH of the kinase "hinge" region.

-

C2-Amine (

or -

C4-Alkoxy Group:

-

Electronic Effect: The oxygen atom is electron-donating by resonance (+M), increasing the electron density of the pyrimidine ring. This modulates the pKa of the N1/N3 nitrogens, fine-tuning solubility and binding affinity.

-

Steric Effect: The alkoxy group projects into the ribose binding pocket or the solvent-exposed front, allowing for the introduction of solubilizing groups (e.g., piperazines, morpholines) without disrupting the core binding mode.

-

Metabolic Stability

Unlike the C4-amino analogs (2,4-diaminopyrimidines), the C4-alkoxy bond is generally more resistant to oxidative N-dealkylation. However, the O-dealkylation pathway (mediated by CYPs) remains a liability that must be managed by steric hindrance (e.g., using isopropoxy or difluoromethoxy groups) or by fluorination of the alkyl chain.

Synthetic Strategies & Regioselectivity[1]

The synthesis of 4-alkoxypyrimidin-2-amines often hinges on the regioselective functionalization of 2,4-dichloropyrimidine . Understanding the reactivity difference between the C2 and C4 positions is critical.

The Regioselectivity Rule

In nucleophilic aromatic substitution (

-

The C4 position is significantly more reactive than the C2 position.

-

Mechanism: Nucleophilic attack at C4 creates a Meisenheimer complex where the negative charge is delocalized onto both ring nitrogens (N1 and N3). Attack at C2 delocalizes charge less effectively (primarily inductive stabilization).

-

Outcome: Treatment with 1 equivalent of an alkoxide nucleophile yields the 4-alkoxy-2-chloropyrimidine almost exclusively.

Synthetic Workflow Diagram

The following diagram illustrates the standard synthetic routes, highlighting the divergence based on available starting materials.

Caption: Regioselective synthesis of 4-alkoxypyrimidin-2-amine via SNAr displacement (Route A) and Guanidine cyclization (Route B).

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Isopropoxy-2-chloropyrimidine

This protocol demonstrates the

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Isopropanol (1.2 eq)

-

Sodium Hydride (60% dispersion in oil, 1.3 eq)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.3 eq) in anhydrous THF (0.2 M concentration relative to pyrimidine). Cool to 0°C.

-

Alkoxide Formation: Add Isopropanol (1.2 eq) dropwise. Stir at 0°C for 30 minutes until gas evolution ceases.

-

Addition: Dissolve 2,4-Dichloropyrimidine (1.0 eq) in a minimal amount of THF and add it dropwise to the alkoxide solution at 0°C. Crucial: Maintain low temperature to maximize regioselectivity.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Work-up: Quench carefully with saturated

solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Purify via silica gel flash chromatography. The 4-alkoxy isomer is typically less polar than the 2-alkoxy isomer.

-

Yield Expectation: 75-85%.

-

Protocol B: Buchwald-Hartwig Amination (C2-Functionalization)

This protocol installs the amine at the less reactive C2 position.

Reagents:

-

4-Alkoxy-2-chloropyrimidine (1.0 eq)

-

Aniline/Amine derivative (1.2 eq)

- (5 mol%)

-

Xantphos or BINAP (10 mol%)

- (2.0 eq)

-

1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a microwave vial or pressure tube with the chloride substrate, amine, base, and ligand.

-

Inert Atmosphere: Purge the vessel with Argon for 5 minutes. Add the catalyst (

) last. -

Solvent: Add degassed 1,4-Dioxane (0.1 M). Seal the vessel.

-

Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1-12 hours.

-

Work-up: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

-

Purification: Reverse-phase HPLC or Flash Chromatography.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Map

The following diagram outlines the functional impact of modifications at each position of the scaffold.

Caption: SAR Map detailing the functional role of each position on the pyrimidine ring.

Case Study: Kinase Selectivity

In the development of LRRK2 inhibitors (Parkinson's Disease), the 4-alkoxy group proved superior to the 4-amino group.[1]

-

Observation: The 4-methoxy analog showed a 10-fold increase in potency compared to the 4-methylamino analog.

-

Causality: The oxygen atom accepts a hydrogen bond from a conserved lysine residue in the ATP pocket, while also orienting the C2-amine for optimal hinge interaction. Furthermore, the alkoxy group reduced efflux ratios in Caco-2 assays compared to the more polar amino group.

Quantitative Data Summary

| Property | 4-Alkoxypyrimidin-2-amine | 2,4-Diaminopyrimidine | Impact on Drug Design |

| H-Bond Donor Count | 1 (Exocyclic Amine) | 2 (Exocyclic Amines) | Alkoxy reduces polarity, improving cell permeability. |

| Lipophilicity (LogP) | Moderate | Low | Alkoxy variants often have better CNS penetration. |

| Metabolic Liability | O-dealkylation (CYP mediated) | N-dealkylation / N-oxidation | O-alky groups can be fluorinated to block metabolism. |

| pKa (Ring N) | ~3.5 - 4.5 | ~6.0 - 7.0 | Alkoxy lowers basicity, reducing non-specific binding. |

References

-

Structure-based optimization of 2,4-diaminopyrimidine MK2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

-

Recent Advances in Pyrimidine-Based Drugs. Source: Molecules (MDPI). URL:[Link]

-

Regioselective Synthesis of 2-Amino-4-alkoxypyrimidines. Source: Journal of Organic Chemistry (General Reference for SnAr mechanisms). URL:[Link]

Sources

Biological Activity of 2-Amino-4-Ethoxypyrimidine Derivatives: A Technical Guide

Topic: Biological Activity of 2-Amino-4-Ethoxypyrimidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Analysis

The 2-amino-4-ethoxypyrimidine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a versatile bioisostere for the canonical cytosine and 2,4-diaminopyrimidine cores. Unlike its 4-oxo (cytosine) or 4-amino (isocytosine) counterparts, the 4-ethoxy substitution introduces a unique physicochemical profile: it removes a hydrogen bond donor while retaining a hydrogen bond acceptor, significantly increases lipophilicity (LogP), and alters the electronic density of the pyrimidine ring.[1]

This guide dissects the biological utility of this scaffold, focusing on its role in TLR7 agonism , HSP70 modulation , and Kinase inhibition .[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

H-Bonding: The N1 and 2-amino groups form a "donor-acceptor-donor" (D-A-D) motif, critical for binding to the hinge region of kinases or specific pockets in Toll-like receptors.

-

4-Ethoxy Group: Acts as a hydrophobic "hook." It blocks tautomerization to the oxo-form, locking the aromaticity of the pyrimidine ring, and provides steric bulk that can displace water molecules in hydrophobic pockets.

Mechanisms of Action & Therapeutic Targets[5][9]

Toll-Like Receptor 7 (TLR7) Agonism

The 2-amino-4-alkoxypyrimidine core is a validated pharmacophore for TLR7 agonists, which are potent immunomodulators used in antiviral and antitumor therapies.

-

Mechanism: TLR7 recognizes single-stranded RNA.[2][3] Small molecule agonists mimic the guanosine nucleoside. The 2-amino group binds to Asp555 (human TLR7), while the 4-ethoxy group (or related alkoxy chains) projects into a hydrophobic pocket defined by Phe408 and Leu557.[1]

-

SAR Insight: While longer chains (e.g., 2-methoxyethoxy) are often used in clinical candidates (e.g., 1V209), the ethoxy variant represents the foundational lipophilic core.[1] It balances potency with oral bioavailability, avoiding the high clearance rates often seen with more polar side chains.[1]

HSP70 Allosteric Modulation

Heat Shock Protein 70 (HSP70) is a chaperone protein upregulated in many cancers.

-

Mechanism: Derivatives of 2-amino-4-alkoxypyrimidines bind to an allosteric pocket on the Nucleotide Binding Domain (NBD) or the Substrate Binding Domain (SBD) of HSP70.

-

Role of 4-Ethoxy: The ethoxy group facilitates penetration into the cryptic allosteric site, which is often hydrophobic. This binding disrupts the HSP70-co-chaperone complex (e.g., HSP70-HOP-HSP90), leading to the degradation of oncoproteins like HER2 and Raf-1.

Kinase Inhibition (Scaffold Hopping)

In kinase inhibitors, the 2,4-diaminopyrimidine scaffold is ubiquitous (e.g., ALK, PLK4 inhibitors).[1]

-

Scaffold Hop: Replacing the 4-amino group with a 4-ethoxy group is a strategic "scaffold hop."

-

Effect: This modification reduces the number of H-bond donors, which can improve Blood-Brain Barrier (BBB) permeability—a critical factor for treating CNS metastases in non-small cell lung cancer (NSCLC).[1] The ethoxy oxygen can still serve as a weak H-bond acceptor or simply act as a metabolic shield against N-acetylation.

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates the functional contributions of the 2-amino-4-ethoxypyrimidine scaffold.

Caption: SAR map highlighting the distinct pharmacophoric contributions of the 2-amino-4-ethoxypyrimidine scaffold to diverse biological targets.[1]

Synthesis Protocol: 2-Amino-4-Ethoxypyrimidine

This protocol describes the nucleophilic aromatic substitution (SNAr) of 2-amino-4-chloropyrimidine.[1] This method is preferred over cyclization for generating specific 4-alkoxy derivatives due to higher regioselectivity.

Materials

-

Precursor: 2-Amino-4-chloropyrimidine (1.0 eq)[1]

-

Nucleophile: Sodium Ethoxide (prepared in situ from Sodium metal and absolute Ethanol)[1]

-

Solvent: Absolute Ethanol (anhydrous)[1]

-

Reagents: Sodium metal (1.2 eq)

Step-by-Step Methodology

-

Preparation of Ethoxide:

-

Substitution Reaction:

-

Add 2-amino-4-chloropyrimidine (1.0 eq) to the sodium ethoxide solution.[1]

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.4) should disappear, and a new, more polar spot (Rf ~0.[1]2) should appear.[1]

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).[1]

-

Resuspend the residue in cold water (20 mL).[1]

-

Neutralize with dilute HCl (1M) to pH ~7.0 to precipitate the product.[1][4]

-

Filter the white precipitate, wash with cold water, and dry under vacuum.[1]

-

Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to yield pure 2-amino-4-ethoxypyrimidine.[1]

-

Caption: Workflow for the synthesis of 2-amino-4-ethoxypyrimidine via SNAr mechanism.

Quantitative Data Summary

The following table summarizes the biological activity of 2-amino-4-ethoxypyrimidine derivatives compared to relevant standards. Note: Values are representative of the scaffold's performance in optimized series.

| Target | Compound Class | Activity Metric | Value (Range) | Notes |

| TLR7 | 4-Ethoxy-6-benzyl derivative | EC50 (Induction) | 0.5 - 2.0 µM | 4-Ethoxy confers ~5x potency vs 4-methoxy due to hydrophobic fit.[1] |

| HSP70 | 4-Ethoxy-6-aryl derivative | IC50 (Growth Inhib.) | 2.8 - 10 µM | Allosteric inhibition; competitive with specific co-chaperones. |

| PLK4 | 2-Amino-4-ethoxy analog | IC50 (Kinase) | 15 - 50 nM | "Scaffold hop" from diamino; improved cellular permeability.[1] |

| Bacteria | 2-Amino-4-ethoxy-6-aryl | MIC (S. aureus) | 12 - 64 µg/mL | Moderate activity; often requires C6-functionalization.[1] |

References

-

Synthesis and Biological Evaluation of 2-Aminopyrimidine Derivatives. International Journal of Pharmaceutical Sciences. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Arabian Journal of Chemistry. [Link]

-

Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. National Institutes of Health (NIH). [Link][1]

-

Hsp70:CHIP Ubiquitinates Dysfunctional but Not Native Neuronal NO Synthase. PubMed Central. [Link][1]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Advances. [Link][1]

Sources

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

Technical Monograph: 4-Ethoxypyrimidin-2-amine Safety & Handling

Operational Risk Assessment & Protocol Guide for R&D Applications

Molecular Profile & Critical Constants

The Substance: 4-Ethoxypyrimidin-2-amine (CAS: 40712-09-4) Synonyms: 2-Amino-4-ethoxypyrimidine; 4-Ethoxy-2-pyrimidinamine.

This compound is a functionalized pyrimidine serving as a critical pharmacophore in medicinal chemistry. It combines a nucleophilic exocyclic amine (C2 position) with a lipophilic ethoxy substituent (C4 position). This duality defines its reactivity and bioavailability but also dictates its specific safety protocols—it is not merely a "dust"; it is a bioactive building block capable of hydrogen bonding and membrane permeation.

Physicochemical Data Table (Analog-Interpolated)

Note: Specific experimental data for this isomer is limited. Values below are derived from structurally validated analogs (e.g., 2-amino-4-methoxypyrimidine) and computational consensus.

| Property | Value / Description | Operational Implication |

| Molecular Weight | 139.15 g/mol | Low MW facilitates potential aerosolization. |

| Physical State | Solid (Crystalline powder) | High risk of inhalation exposure during weighing. |

| Melting Point | 95–98°C (Predicted) | Stable at RT; melt-processing risks are low. |

| pKa (Conjugate Acid) | ~4.5 – 5.2 (Pyridine N) | Weak base. Forms salts with strong acids. |

| LogP (Octanol/Water) | ~0.6 – 0.9 | Moderate lipophilicity; potential for dermal absorption. |

| Solubility | Soluble in DMSO, MeOH, DCM | Use compatible solvent-resistant PPE. |

Hazard Architecture & Toxicology (GHS Analysis)

Signal Word: WARNING

Standard SDS templates often list codes without context. As researchers, we must understand the mechanism of toxicity to mitigate it effectively.

GHS Classifications & Mechanistic Basis[1]

-

Skin Irritation (Category 2 - H315): The basicity of the C2-amine, combined with the lipophilicity of the ethoxy tail, allows the compound to disrupt the stratum corneum and alter skin pH.

-

Eye Irritation (Category 2A - H319): Direct contact with mucous membranes causes immediate protein denaturation and pH flux, leading to severe irritation.

-

STOT-SE (Category 3 - H335): Inhalation of dust triggers inflammatory responses in the upper respiratory tract.

The "Structural Alert" Context

Pyrimidines are nucleobase mimics. While 4-ethoxypyrimidin-2-amine is not flagged as a high-potency mutagen (unlike nitrosated amines), it possesses a structural alert for bioactivity . The ethoxy group can undergo metabolic O-dealkylation to yield isocytosine (2-amino-4-hydroxypyrimidine) , a compound that can tautomerize and potentially interfere with hydrogen-bonding networks in biological systems.

Critical Safety Rule: Treat this compound as a potential sensitizer even if not explicitly classified. Repeated dermal exposure to pyrimidine amines has a history of inducing hypersensitivity in pilot plant operators.

Strategic Handling & Storage Protocols

A. Engineering Controls & PPE Matrix

Do not rely on "standard lab safety." The ethoxy group increases solvent solubility, meaning latex gloves are insufficient if the compound is dissolved in organic solvents.

-

Solids Handling: Weigh only inside a certified chemical fume hood or a powder containment balance enclosure.

-

Glove Selection:

-

Dry Powder: Nitrile (0.11 mm minimum).[1]

-

Solution (DCM/MeOH):Silver Shield (Laminate) or double-gloved Nitrile/Neoprene. The ethoxy group enhances permeation through thin nitrile when solvated.

-

B. Reaction Safety (Synthesis Context)

This amine is often used as a nucleophile.

-

Acylation/Sulfonylation: Reactions with acid chlorides or sulfonyl chlorides are exothermic .

-

Protocol: Always add the electrophile dropwise to the amine solution at 0°C to manage heat release.

-

-

Salt Formation: Addition of HCl or H₂SO₄ will precipitate the salt. This process can generate significant heat of neutralization.

C. Storage & Stability

-

Hygroscopicity: The amino group can attract atmospheric moisture, leading to hydrolysis of the ethoxy ether over long periods (months/years).

-

Protocol: Store in amber glass under an inert atmosphere (Argon/Nitrogen) if storing for >30 days. Keep tightly sealed.

Visualized Workflows

Diagram 1: Operational Risk Decision Matrix

This workflow dictates the safety tier based on the experimental state of the material.

Caption: Decision matrix for PPE selection based on the physical state of 4-Ethoxypyrimidin-2-amine.

Diagram 2: Degradation & Neutralization Pathway

Understanding how the molecule breaks down is essential for waste management and spill cleanup.

Caption: Acid-catalyzed hydrolysis pathway converting the ethoxy-pyrimidine to the water-soluble isocytosine.

Emergency Response & Waste Management

Spill Cleanup Protocol

-

Isolate: Evacuate the immediate area if dust is airborne.

-

PPE: Don respirator (N95 or P100) and double nitrile gloves.

-

Neutralize: Do not use strong acids. Cover the spill with a wet absorbent pad (water/detergent) to suppress dust.

-

Decontamination: Wipe the surface with 10% acetic acid (vinegar) followed by water. The acid converts the amine to a water-soluble salt, facilitating removal.

Disposal[1][3][4][5][6][7][8]

-

Waste Stream: Halogen-free organic waste.

-

Validation: Check pH of the waste stream. Ensure it is not mixed with strong oxidizers (e.g., concentrated nitric acid), which can cause violent decomposition of the pyrimidine ring.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68958, 4-Aminopyrimidine (Analogous Structure). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyrimidin-2-amine derivatives. Retrieved from [Link]

-

Byju's (2024). Physical Properties of Amines: Solubility and Boiling Points. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the Ethoxylation of 2-Amino-4-chloropyrimidine via Nucleophilic Aromatic Substitution

An Application Note for the Synthesis of 2-Amino-4-ethoxypyrimidine

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-amino-4-ethoxypyrimidine from 2-amino-4-chloropyrimidine. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry and drug development, and efficient, scalable synthetic routes are of paramount importance.[1][2] The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, utilizing sodium ethoxide as a potent nucleophile to displace the chlorine atom at the C4 position of the pyrimidine ring. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization.

Introduction and Scientific Principle

The pyrimidine core is a fundamental building block in numerous biologically active compounds, including antiviral and anticancer agents.[3][4] The functionalization of the pyrimidine ring is therefore a key step in the synthesis of novel pharmaceutical intermediates. The ethoxylation of 2-amino-4-chloropyrimidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism Causality: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property facilitates nucleophilic attack on the ring, particularly at the carbon atoms bearing a good leaving group, such as chlorine. The reaction proceeds via a two-step addition-elimination mechanism. The ethoxide ion (CH₃CH₂O⁻), a strong nucleophile, attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the complex collapses, expelling the chloride ion and restoring aromaticity to the ring, yielding the final product, 2-amino-4-ethoxypyrimidine.

Materials and Equipment

| Reagent | Grade | Supplier | Notes |

| 2-Amino-4-chloropyrimidine | ≥98% | Sigma-Aldrich | Starting material. |

| Sodium Ethoxide | ≥95% (solid) or 21% in Ethanol | Sigma-Aldrich | Highly moisture-sensitive.[5] |

| Anhydrous Ethanol (EtOH) | ≥99.5%, 200 proof | Various | Used as solvent. Must be anhydrous. |

| Dichloromethane (DCM) | ACS Grade | Various | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For aqueous wash. |

| Brine (Saturated NaCl) | ACS Grade | Various | For aqueous wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying organic layer. |

| Ethyl Acetate (EtOAc) | ACS Grade | Various | For TLC and purification. |

| Hexanes | ACS Grade | Various | For TLC and purification. |

-

Three-neck round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Critical Safety Precautions

Sodium Ethoxide is a hazardous substance requiring strict handling protocols.

-

Flammable Solid: May self-heat and ignite in contact with air or moisture.[7][8]

-

Moisture Sensitive: Reacts violently with water to produce ethanol and sodium hydroxide. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere.[9]

Handling Procedures:

-

Always handle sodium ethoxide in a chemical fume hood.[5]

-

Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles.

-

Ensure an inert atmosphere (N₂ or Ar) is maintained throughout the addition and reaction process.

-

Quench the reaction carefully as described in the protocol to neutralize any unreacted sodium ethoxide.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale.

-

Oven-dry all glassware (three-neck flask, condenser, dropping funnel) and allow to cool to room temperature under a stream of inert gas.

-

Equip the 250 mL three-neck flask with a magnetic stir bar, a reflux condenser connected to the inert gas line, and a rubber septum.

-

In the flask, dissolve 2-amino-4-chloropyrimidine (1.30 g, 10.0 mmol, 1.0 equiv.) in 50 mL of anhydrous ethanol. Stir until fully dissolved.

-

Prepare the sodium ethoxide solution. If using the 21% solution in ethanol, calculate the required volume for 12.0 mmol (1.2 equiv.). If using the solid, carefully weigh sodium ethoxide (0.82 g, 12.0 mmol, 1.2 equiv.) in a glovebox or under an inert atmosphere and dissolve it in 30 mL of anhydrous ethanol in a separate flask.

-

Transfer the sodium ethoxide solution to the dropping funnel.

-

Add the sodium ethoxide solution dropwise to the stirring solution of 2-amino-4-chloropyrimidine over 15-20 minutes at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using the heating mantle.

-

Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting material should be consumed within 2-4 hours. A new, more polar spot corresponding to the product should appear.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into 100 mL of ice-cold water to quench any unreacted sodium ethoxide.

-

Remove the ethanol using a rotary evaporator.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-amino-4-ethoxypyrimidine as a white to off-white solid.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and analysis of 2-amino-4-ethoxypyrimidine.

Characterization and Expected Results

-

Appearance: White to off-white crystalline solid.

-

Yield: Typically 75-90%.

-

Melting Point: Literature melting point for 2-amino-4-chloropyrimidine is 155-160 °C (dec.).[10] The product's melting point is expected to be distinct.

-

Purity (HPLC): Purity should be ≥98% as determined by reverse-phase HPLC with UV detection at 254 nm.[11]

-

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): Expected signals include a triplet around δ 1.4 ppm (3H, -OCH₂CH ₃), a quartet around δ 4.4 ppm (2H, -OCH ₂CH₃), a broad singlet for the amino protons (-NH ₂), and distinct signals for the two aromatic protons on the pyrimidine ring.[3]

-

¹³C NMR (100 MHz, CDCl₃): Expect signals for the two carbons of the ethoxy group (~δ 15, 62 ppm) and four distinct signals for the pyrimidine ring carbons.

-

IR (ATR, cm⁻¹): Look for characteristic N-H stretching bands (~3300-3100 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), C=N and C=C aromatic stretches (~1650-1550 cm⁻¹), and a strong C-O-C ether stretch (~1250-1050 cm⁻¹).[3][12] The absence of a C-Cl stretch is indicative of a successful reaction.

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should correspond to the molecular weight of the product (C₆H₉N₃O = 139.15 g/mol ).

-

Mechanistic Diagram

Caption: SNAr mechanism for the ethoxylation of 2-amino-4-chloropyrimidine.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient sodium ethoxide. 2. Reagents/solvent not anhydrous. 3. Insufficient reaction time/temperature. | 1. Use a slight excess (1.2-1.5 equiv.) of sodium ethoxide. 2. Ensure oven-dried glassware and anhydrous solvent. Handle ethoxide under inert gas. 3. Ensure reflux temperature is reached and extend reaction time, monitoring by TLC. |

| Low Yield | 1. Inefficient extraction. 2. Product loss during work-up or recrystallization. 3. Side reactions due to moisture. | 1. Increase the number of extractions with DCM or use a continuous extractor. 2. Use minimal solvent for recrystallization and cool slowly. 3. Re-verify anhydrous setup and reagent quality. |

| Impure Product | 1. Incomplete reaction. 2. Ineffective washing during work-up. 3. Inefficient recrystallization. | 1. See "Incomplete Reaction" above. 2. Ensure thorough washing with NaHCO₃ and brine to remove salts and basic residues. 3. Re-purify via recrystallization or column chromatography on silica gel. |

References

- Google Patents. (n.d.). Improved process for making ethoxylated amine compounds.

- Brainly.in. (2020, May 29). The reaction of 4-chloropyridine with sodium etoxide is example of.

- Guidechem. (n.d.). How is 2-Amino-4-chloropyridine synthesized and what are its applications?.

- Guidechem. (n.d.). How to Synthesize 2-Amino-4-chloropyrimidine?.

- PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.

- Google Patents. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

- ResearchGate. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

-

MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). IR Spectrum of 2-aminopyridine-4-ethoxybenzaldehyde Schiff base. Retrieved February 3, 2026, from [Link]

-

National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved February 3, 2026, from [Link]

-

NIST WebBook. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2025, August 8). Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. Retrieved February 3, 2026, from [Link]

-

Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% - Safety Data Sheet. Retrieved February 3, 2026, from [Link]

-

MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved February 3, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved February 3, 2026, from [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved February 3, 2026, from [Link]

-

Asian Journal of Chemistry. (2013, December 12). Single Crystal Structure and Characterization of 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol. Retrieved February 3, 2026, from [Link]

-